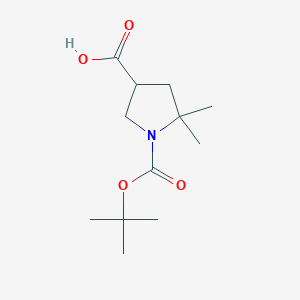
1-(tert-Butoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(tert-Butoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid is a compound widely used in organic synthesis, particularly as a protecting group for amines. The tert-butoxycarbonyl group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in peptide synthesis and other chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid typically involves the reaction of 5,5-dimethylpyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran at ambient temperature .
Industrial Production Methods: Industrial production methods for this compound often involve similar reaction conditions but on a larger scale. The use of continuous flow reactors has been explored to enhance efficiency and yield .
化学反应分析
Types of Reactions: 1-(tert-Butoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the tert-butoxycarbonyl group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are employed.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Free amines.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
1-(tert-Butoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid is extensively used in scientific research, including:
Chemistry: As a protecting group in peptide synthesis and other organic synthesis processes.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: In the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Used in the production of fine chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of 1-(tert-Butoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid involves the formation of a stable carbamate linkage with amines. This linkage protects the amine group from unwanted reactions during synthesis. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
相似化合物的比较
- 1-[(Tert-butoxy)carbonyl]-pyrrolidine-3-carboxylic acid
- 1-[(Tert-butoxy)carbonyl]-2,2-dimethylpyrrolidine-3-carboxylic acid
Uniqueness: 1-(tert-Butoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid is unique due to its enhanced stability and ease of removal compared to other protecting groups. Its structure provides steric hindrance, reducing the likelihood of side reactions and increasing the efficiency of the synthesis process .
属性
IUPAC Name |
5,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-8(9(14)15)6-12(13,4)5/h8H,6-7H2,1-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLQDHPWHUZZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
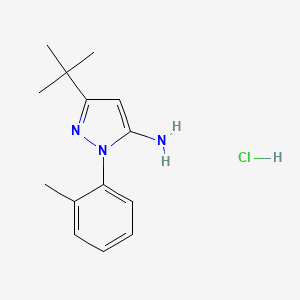
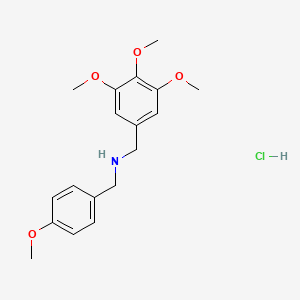
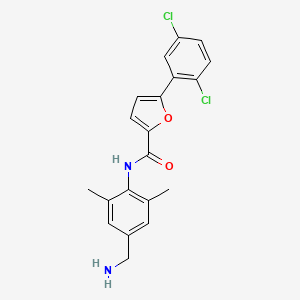
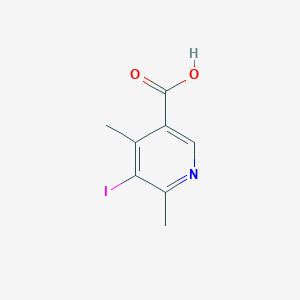
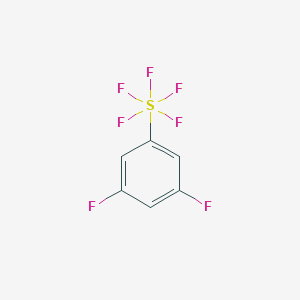

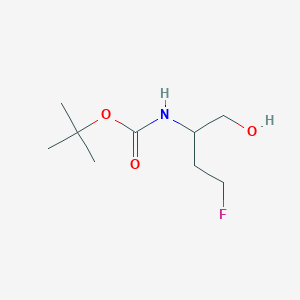
![tert-Butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B8093126.png)
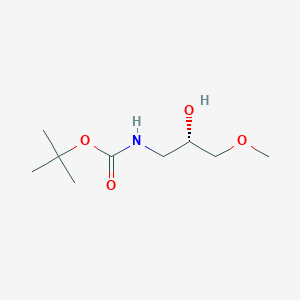
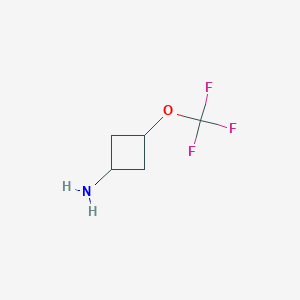

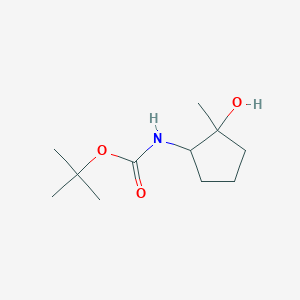
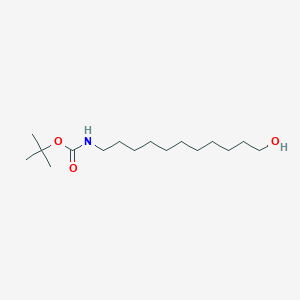
![[4-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylbutyl] ethenesulfonate](/img/structure/B8093171.png)
